
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
Descripción general
Descripción
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione (also known as 1-benzyl-3-hydroxy-2,5-pyrrolidinedione) is a synthetic organic compound that has been widely studied in scientific research due to its unique properties and potential applications. This compound has a variety of uses in organic synthesis, as well as in biochemical and physiological research.
Aplicaciones Científicas De Investigación
1. Synthesis Methods and Reactions 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is involved in various synthetic methods and chemical reactions. A notable application is in the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones from coumarins and nitromethane, showcasing its role in the synthesis of complex organic compounds (Ilieva, Petkova, & Nikolova, 2012). Additionally, it's used in the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, highlighting its significance in the study of organic synthesis, medicinal chemistry, and drug development (Yan et al., 2018).
2. Structural Studies and Compound Formation Structural studies of this compound derivatives have been conducted to understand their chemical properties better. For instance, the structural determination of triprolidinium dichloranilate–chloranilic acid–methanol–water compounds provides insights into the molecular interactions and crystal structures involving pyrrolidine-2,5-dione derivatives (Dayananda et al., 2012).
3. Herbicidal and Antimicrobial Applications Research has explored the herbicidal and antimicrobial potential of pyrrolidine-2,5-dione derivatives. Studies on 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones have indicated high herbicidal activity against various plants (Zhu et al., 2005). Additionally, azaimidoxy compounds synthesized from 1-hydroxypyrrolidine-2,5-dione have been screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
4. Crystallography and Interaction Studies Crystallographic studies have been performed to understand the molecular arrangement and interactions in compounds containing this compound. These studies reveal how molecules are connected through various interactions, contributing to the understanding of the chemical and physical properties of these compounds (Caracelli et al., 2010).
5. Anticonvulsant Properties this compound derivatives have been synthesized and evaluated for their anticonvulsant properties. Studies on N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have shown promising results in various models of seizures, indicating potential applications in the development of antiepileptic drugs (Rybka et al., 2017).
6. Corrosion Inhibition Research has also investigated the use of this compound derivatives as corrosion inhibitors. Studies on new 1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione, have demonstrated their effectiveness in preventing corrosion of carbon steel in acidic environments (Zarrouk et al., 2015).
Safety and Hazards
The safety information for 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H317, which suggest that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/clothing, rinsing cautiously with water for several minutes in case of eye contact, and removing contact lenses if present and easy to do .
Propiedades
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPKAWKGCQTPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400560 | |
| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78027-57-3 | |
| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

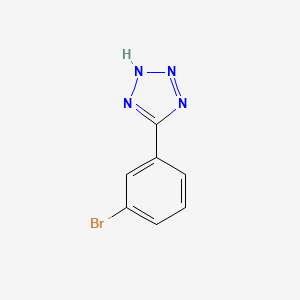
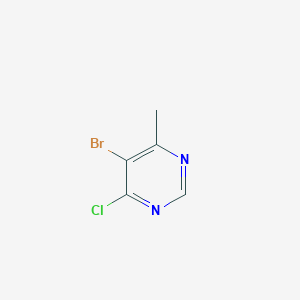
![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
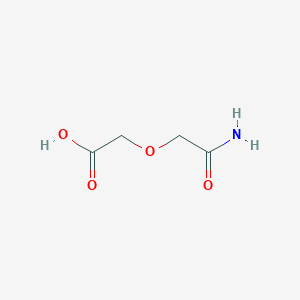


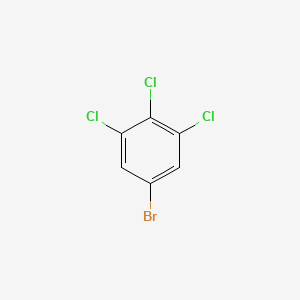
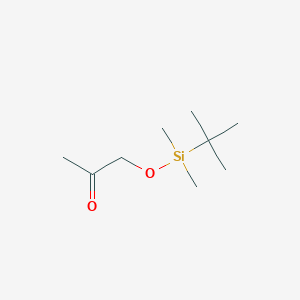
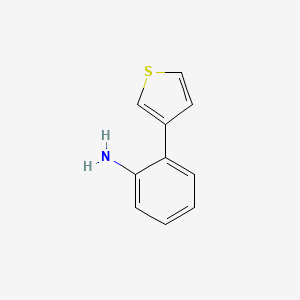

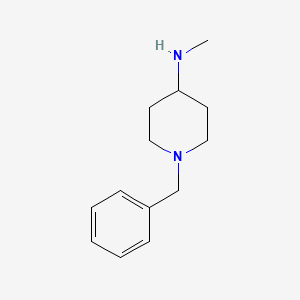
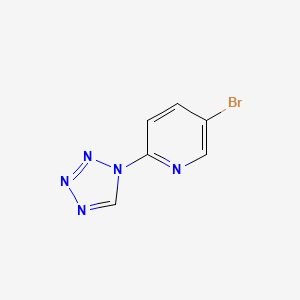
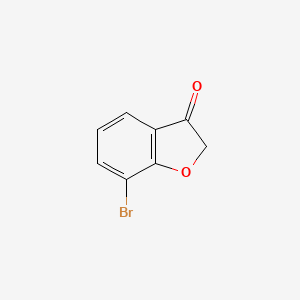
![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)